ethyl 2-[(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate
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Overview
Description
Ethyl 2-[(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate is a complex organic compound belonging to the purine derivative family. This compound features a purine core substituted with various functional groups, making it a molecule of interest in various scientific fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors like formamide and acetic acid derivatives.
Substitution Reactions:
Thioether Formation: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated purine derivative.
Esterification: Finally, the ethyl ester group is introduced through esterification of the carboxylic acid derivative with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, high-throughput screening for optimal reaction conditions, and continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the purine ring, potentially converting them to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and sulfanyl positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Thiols, amines, and alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antiviral or anticancer agent due to its purine core, which is a common motif in many biologically active molecules.
Biochemistry: The compound can be used as a probe to study enzyme interactions, particularly those involving purine metabolism.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile scaffold for further functionalization.
Material Science:
Mechanism of Action
The mechanism by which ethyl 2-[(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate exerts its effects is largely dependent on its interaction with biological targets:
Molecular Targets: Enzymes involved in purine metabolism, DNA/RNA polymerases.
Pathways Involved: Inhibition of nucleic acid synthesis, disruption of cellular replication processes.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theophylline: Used in respiratory diseases for its bronchodilator effects.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer.
Uniqueness
Ethyl 2-[(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties not found in other purine derivatives. Its sulfanyl and ester groups provide additional sites for chemical modification, enhancing its versatility in synthetic applications.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
ethyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4S/c1-4-6-7-8-19-11-12(18(3)14(22)17-13(11)21)16-15(19)24-9-10(20)23-5-2/h4-9H2,1-3H3,(H,17,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRWLWZMARWRLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1SCC(=O)OCC)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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